Complete 5-HT2B and 5-HT2A Selectivity vs. Parent Isopropyl Phenyl Ether (+)-1
The conformationally constrained benzofuran analog (±)-2, built on the 5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran scaffold, was directly compared to its parent isopropyl phenyl ether (+)-1 in functional assays at recombinant human 5-HT2 receptor subtypes. Compound (±)-2 showed EC50 = 600 nM (Emax = 66% of 5-HT) at 5-HT2C with no detectable agonism at either 5-HT2B or 5-HT2A [1]. In contrast, the parent compound (+)-1 retained substantial off-target activity at 5-HT2B (EC50 = 682 nM, Emax = 57%) and 5-HT2A (EC50 = 7190 nM, Emax = 17%) [1]. The constrained scaffold thus eliminates 5-HT2B agonism entirely—a critical safety advantage given the established association of 5-HT2B activation with drug-induced cardiac valvulopathy.
| Evidence Dimension | Functional selectivity: 5-HT2C vs. 5-HT2B vs. 5-HT2A agonism |
|---|---|
| Target Compound Data | (±)-2 (HCl salt): 5-HT2C EC50 = 600 nM (Emax 66%); 5-HT2B = NA (no activity); 5-HT2A = NA (no activity) |
| Comparator Or Baseline | (+)-1 (TFA salt): 5-HT2C EC50 = 71 nM (Emax 100%); 5-HT2B EC50 = 682 nM (Emax 57%); 5-HT2A EC50 = 7190 nM (Emax 17%) |
| Quantified Difference | (±)-2: absolute selectivity (no detectable agonism at 5-HT2B or 5-HT2A); (+)-1: 9.6-fold selectivity for 5-HT2C over 5-HT2B and 101-fold over 5-HT2A |
| Conditions | Recombinantly expressed human 5-HT2C, 5-HT2B, and 5-HT2A receptors; calcium flux functional assay; data from Table 1 of Cheng et al., Tetrahedron Letters, 2015 |
Why This Matters
Complete elimination of 5-HT2B agonism is a go/no-go criterion for CNS drug candidates, and this scaffold delivers that selectivity, unlike the unconstrained parent ether.
- [1] Cheng, J., Giguère, P. M., Lv, W., Roth, B. L., & Kozikowski, A. P. Design and synthesis of (2-(5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a selective serotonin 2C agonist. Tetrahedron Letters, 2015, 56(23), 3420-3422. View Source
